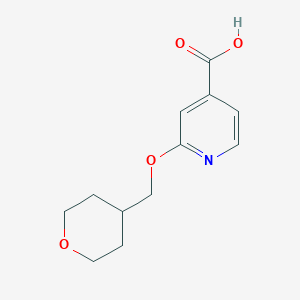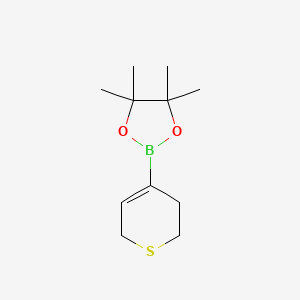
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, more commonly known as DHT-TMD, is a boron-containing organic compound that has been studied extensively for its potential applications in a variety of scientific fields. DHT-TMD is a derivative of the thiopyran class of compounds and is composed of a sulfur-containing heterocyclic ring and a boron-containing dioxaborolane ring. The compound was first synthesized in the late 1980s and has since been studied for its potential uses in organic synthesis, catalysis, and materials science. Additionally, DHT-TMD has been studied for its potential applications in biochemistry and physiology, with research suggesting that the compound may have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polymers
- Polymers containing isoDPP units synthesized using a palladium-catalyzed polycondensation process exhibit deep colors and are soluble in common organic solvents. These polymers have molecular weights between 3.5 and 22 kDa and are used in various applications (Welterlich, Charov, & Tieke, 2012).
Crystal Structure and Vibrational Properties
- The crystal structures of compounds involving 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been characterized using spectroscopy and X-ray diffraction. These studies provide insights into the molecular structure and conformation of such compounds (Wu et al., 2021).
Inhibitory Activity Against Serine Proteases
- Synthesized derivatives of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid exhibit inhibitory activity against serine proteases, including thrombin. This highlights potential applications in biochemical research and drug development (Spencer et al., 2002).
Polymer Synthesis via Suzuki-Miyaura Coupling Reaction
- The Suzuki-Miyaura coupling reaction, using palladium-catalyzed polycondensation, has been utilized to synthesize well-defined polymers like polyfluorenes. This method demonstrates its efficacy in precision polymer synthesis (Yokoyama et al., 2007).
Synthesis of Ortho-modified Boronic Acid Derivatives
- The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives highlights the versatility of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in producing compounds with potential medicinal applications (Spencer et al., 2002).
DFT Studies for Molecular Structure Analysis
- Density Functional Theory (DFT) studies have been used to analyze the molecular structures of compounds incorporating this chemical, offering crucial insights into their physicochemical properties and potential applications (Liao et al., 2022).
Suzuki Route to Polyalkylthiophenes
- The Suzuki route has been employed for the synthesis of highly regioregular polyalkylthiophenes, demonstrating the utility of this chemical in advanced polymer synthesis (Liversedge et al., 2006).
Propiedades
IUPAC Name |
2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h5H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVRTORVCKGPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675322 | |
| Record name | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
862129-81-5 | |
| Record name | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





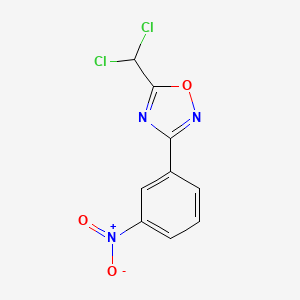



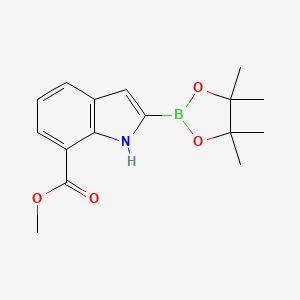
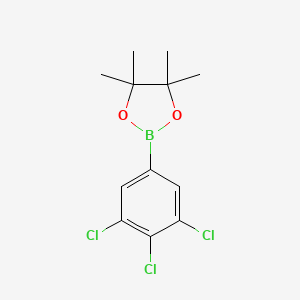
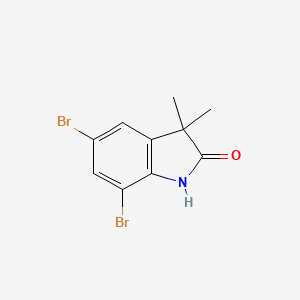
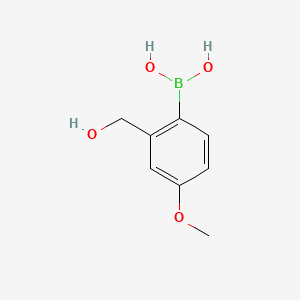
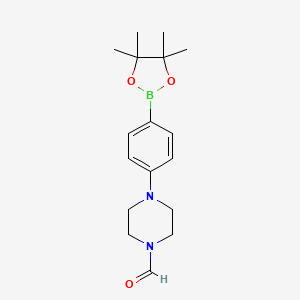
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
